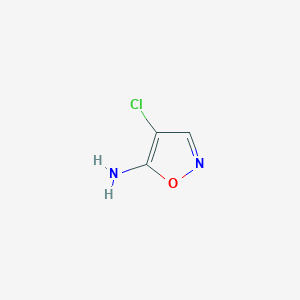
(2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(Dimethylamino)-1-(1-naphthyl)prop-2-en-1-one, or DMNPP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 221.3 g/mol and a boiling point of 248.7 °C. DMNPP is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of DMNPP is not well understood. However, it is believed to act as a catalyst for the reaction of 1-naphthaldehyde with dimethylamine, resulting in the formation of DMNPP. It is also believed to act as a Lewis acid, which can facilitate the formation of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMNPP are not well understood. It is believed to be non-toxic, but it has not been extensively studied. It has been used in laboratory experiments to study the mechanism of action of various drugs, but its effects on humans have not been studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMNPP in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively non-toxic and has a wide range of uses. The main limitation of using DMNPP in laboratory experiments is its lack of toxicity data, as it has not been extensively studied.
Direcciones Futuras
For research on DMNPP include further studies of its mechanism of action, biochemical and physiological effects, and toxicity. Additionally, further studies on the synthesis and applications of DMNPP could lead to new and improved methods for synthesizing pharmaceuticals, pesticides, and other organic compounds. Furthermore, further research could be conducted to explore the potential of DMNPP as a catalyst for the synthesis of polymers. Finally, further studies could be conducted to explore the potential of DMNPP as a reagent for the synthesis of heterocyclic compounds.
Métodos De Síntesis
DMNPP can be synthesized by a variety of methods, including the reaction of 1-naphthaldehyde with dimethylamine in the presence of a catalyst, such as p-toluenesulfonic acid or piperidine. The reaction of 1-naphthaldehyde with dimethylamine in the presence of a Lewis acid, such as boron trifluoride, can also be used to synthesize DMNPP.
Aplicaciones Científicas De Investigación
DMNPP has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. DMNPP has also been used in the synthesis of polymers and in the study of the mechanism of action of various drugs.
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-naphthalen-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAXCVLDBZWEM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2972845.png)


![8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione](/img/structure/B2972850.png)


![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)

![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)
![N-(2-ethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)
